molecular formula C22H27N5O4 B11244523 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3,4-dimethoxyaniline

Cat. No.: B11244523
M. Wt: 425.5 g/mol
InChI Key: VLDWQBHKDANIML-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenyl tetrazole, which is then reacted with cyclopentylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and tetrazole ring allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3,4-DIMETHOXYANILINE is unique due to its combination of a tetrazole ring, cyclopentyl group, and multiple methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-3,4-dimethoxyaniline

InChI

InChI=1S/C22H27N5O4/c1-28-17-9-7-15(13-19(17)30-3)23-22(11-5-6-12-22)21-24-25-26-27(21)16-8-10-18(29-2)20(14-16)31-4/h7-10,13-14,23H,5-6,11-12H2,1-4H3

InChI Key

VLDWQBHKDANIML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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